molecular formula C18H16F3N5O4S B11019314 C18H16F3N5O4S

C18H16F3N5O4S

Cat. No.: B11019314
M. Wt: 455.4 g/mol
InChI Key: ZHPMTHNKDWKRCK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H16F3N5O4S is a complex organic molecule that has garnered attention in various scientific fields This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a sulfonamide group, and a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H16F3N5O4S typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Heterocyclic Ring: The initial step involves the formation of the heterocyclic ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure high yield and selectivity.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

C18H16F3N5O4S: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

C18H16F3N5O4S: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of C18H16F3N5O4S involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds with biological molecules, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

C18H16F3N5O4S: can be compared with other compounds that have similar functional groups:

    C18H16F3N5O4: Lacks the sulfonamide group, which may result in different chemical reactivity and biological activity.

    C18H16F3N5O3S: Lacks one oxygen atom, potentially affecting its oxidation state and reactivity.

    C18H16F3N5O4S2: Contains an additional sulfur atom, which may influence its chemical stability and interactions.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16F3N5O4S

Molecular Weight

455.4 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C18H16F3N5O4S/c19-18(20,21)30-11-1-2-12-13(9-11)31-17(22-12)23-15(27)10-26-16(28)4-3-14(24-26)25-5-7-29-8-6-25/h1-4,9H,5-8,10H2,(H,22,23,27)

InChI Key

ZHPMTHNKDWKRCK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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